molecular formula C21H22N6O3 B15281613 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide

Cat. No.: B15281613
M. Wt: 406.4 g/mol
InChI Key: GOQRTTHPTBUUTO-UHFFFAOYSA-N
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Description

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, a methoxyethyl group, and a tetraazole ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]acetamide typically involves multiple steps, including the formation of the indole core, the introduction of the methoxyethyl group, and the attachment of the tetraazole ring. Common synthetic routes may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: This step may involve the alkylation of the indole nitrogen with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Tetraazole Ring: This can be done through a cyclization reaction involving an appropriate precursor, such as a nitrile, in the presence of a strong acid or base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core may yield indole-2,3-dione derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving indole derivatives.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The methoxyethyl and tetraazole groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.

    2-methyl-2H-tetrazole-5-carboxylic acid: A compound with a similar tetraazole ring.

Uniqueness

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]acetamide is unique due to its combination of an indole core, methoxyethyl group, and tetraazole ring, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H22N6O3

Molecular Weight

406.4 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-[3-(2-methyltetrazol-5-yl)phenyl]acetamide

InChI

InChI=1S/C21H22N6O3/c1-26-24-21(23-25-26)15-5-3-6-16(13-15)22-20(28)14-30-19-8-4-7-18-17(19)9-10-27(18)11-12-29-2/h3-10,13H,11-12,14H2,1-2H3,(H,22,28)

InChI Key

GOQRTTHPTBUUTO-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)COC3=CC=CC4=C3C=CN4CCOC

Origin of Product

United States

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